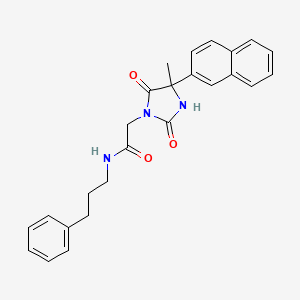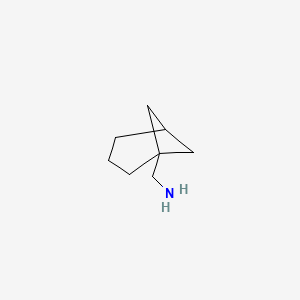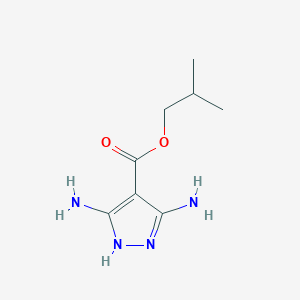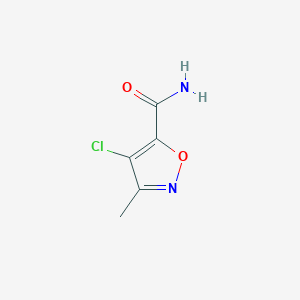
4-Chloro-3-methylisoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-methylisoxazole-5-carboxamide is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methylisoxazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-3-methylisoxazole with a suitable amide source under controlled conditions. The reaction often employs catalysts such as Cu(I) or Ru(II) for (3 + 2) cycloaddition reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using eco-friendly and cost-effective methods. Metal-free synthetic routes are gaining popularity due to their reduced environmental impact and lower costs. These methods often utilize microwave-assisted reactions to achieve high yields in shorter reaction times .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-3-methylisoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Halogen atoms in the compound can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
4-Chloro-3-methylisoxazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer properties, making it a valuable tool in biological research.
Medicine: Due to its therapeutic potential, it is investigated for the development of new drugs targeting various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-methylisoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit microbial enzymes, thereby exhibiting antimicrobial activity .
Comparación Con Compuestos Similares
3-Methylisoxazole-5-carboxamide: Lacks the chloro substituent, which may affect its biological activity.
4-Chloro-5-methylisoxazole-3-carboxamide: Has a different substitution pattern, leading to variations in its chemical and biological properties.
4-Chloro-3-methylisoxazole-5-carboxylic acid: The carboxylic acid derivative of the compound, which may have different reactivity and applications.
Uniqueness: 4-Chloro-3-methylisoxazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and carboxamide groups enhances its reactivity and potential for diverse applications .
Propiedades
Fórmula molecular |
C5H5ClN2O2 |
|---|---|
Peso molecular |
160.56 g/mol |
Nombre IUPAC |
4-chloro-3-methyl-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C5H5ClN2O2/c1-2-3(6)4(5(7)9)10-8-2/h1H3,(H2,7,9) |
Clave InChI |
TYQBDYIFEBLODP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=C1Cl)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Benzyloxy)-2'-fluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15204314.png)
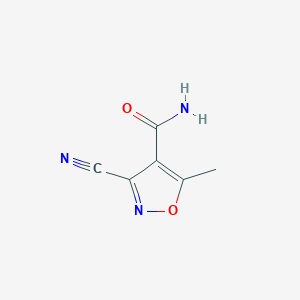
![7-Bromo-2,6-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B15204324.png)

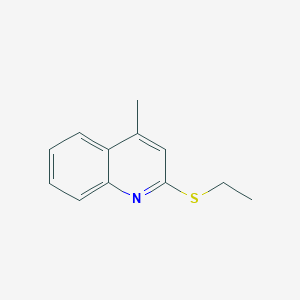
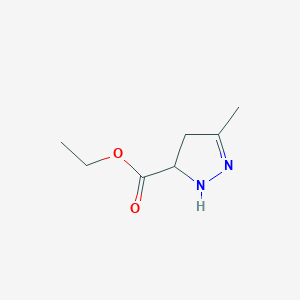


![4'-(Benzyloxy)[1,1'-biphenyl]-2-carbonitrile](/img/structure/B15204367.png)
